molecular formula C21H26N2O2S B588010 Hexestrol diazirine CAS No. 153145-01-8

Hexestrol diazirine

Katalognummer: B588010
CAS-Nummer: 153145-01-8
Molekulargewicht: 370.511
InChI-Schlüssel: XXBAPQLLDVOKPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexestrol Diazzirine (CAS 153145-01-8) is a synthetic, carbene-generating photoaffinity labeling reagent designed for the study of the estrogen receptor (ER). It features a hexestrol core, a nonsteroidal synthetic estrogen with high binding affinity for the ER, conjugated to a diazirine photoactive group. This compound demonstrates high binding affinity for the estrogen receptor, as determined by competitive and direct binding assays, with a reported Kd of 0.98 nM . Upon irradiation with UV light at wavelengths greater than 315 nm, the diazirine group generates a reactive carbene species that enables efficient and selective photocovalent attachment to the hormone-binding domain of the receptor . With a covalent attachment efficiency of 29% and selectivity of 90%, it is an effective tool for site-specific photoinactivation of the ER . The primary research application of Hexestrol Diazirine is in photoaffinity labeling experiments to investigate ligand-receptor interactions, map binding sites, and study the structure and function of the estrogen receptor . Tritium-labeled versions of this compound have been used to specifically label a protein species at M(r) 65,000, confirming its targeted action . Diazirine-based probes are often preferred in such studies due to their small size, stability, and efficient cross-linking capabilities upon brief UV irradiation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

CAS-Nummer

153145-01-8

Molekularformel

C21H26N2O2S

Molekulargewicht

370.511

IUPAC-Name

4-[2-(4-hydroxyphenyl)-1-(3-propyldiazirin-3-yl)sulfanylpentan-3-yl]phenol

InChI

InChI=1S/C21H26N2O2S/c1-3-13-21(22-23-21)26-14-20(16-7-11-18(25)12-8-16)19(4-2)15-5-9-17(24)10-6-15/h5-12,19-20,24-25H,3-4,13-14H2,1-2H3

InChI-Schlüssel

XXBAPQLLDVOKPX-UHFFFAOYSA-N

SMILES

CCCC1(N=N1)SCC(C2=CC=C(C=C2)O)C(CC)C3=CC=C(C=C3)O

Synonyme

hexestrol diazirine

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Overview
Hexestrol diazirine serves as a photoaffinity labeling reagent for the estrogen receptor (ER). It is notable for being the first carbene-generating photoaffinity label that covalently attaches to ER with high efficiency and selectivity. The attachment efficiency is reported at 29%, with a selectivity of 90%, making it a valuable tool for studying hormone-binding domains in proteins .

Case Study
In a study analyzing the specificity of this compound, researchers utilized SDS-polyacrylamide gel electrophoresis to observe the photolabeled proteins. A significant labeling of a protein with a molecular weight of approximately 65,000 Da was identified, which corresponds to the same species labeled by [3H]tamoxifen aziridine, a well-established affinity label for ER . This indicates that this compound can effectively be used to investigate estrogen receptor interactions in various biological contexts.

Drug Discovery

Antiviral Potential
Recent research has highlighted hexestrol's potential as an antiviral agent against Lassa virus (LASV). Although hexestrol itself is an estrogen receptor agonist, studies have shown that it inhibits LASV entry by blocking membrane fusion, independent of its interaction with the estrogen receptor . This discovery opens avenues for developing new antiviral therapies targeting LASV, which is particularly relevant given the lack of approved treatments for Lassa fever.

Material Science Applications

Building Blocks for New Materials
this compound and similar diazirine compounds are being explored as essential building blocks in material science. Their unique properties allow them to be incorporated into various materials, potentially leading to advancements in drug delivery systems and other biomedical applications . The thermal stability and reactivity of diazirines make them suitable candidates for synthesizing novel compounds with tailored functionalities.

Biochemical Research

Mechanistic Studies
The use of this compound in mechanistic studies provides insights into the interactions between hormones and their receptors. By utilizing photoaffinity labeling techniques, researchers can map out binding sites and understand how structural changes in proteins affect their function. This can lead to improved drug designs that target specific pathways involved in diseases related to hormone signaling.

Data Summary

Application AreaKey FindingsReferences
Photoaffinity LabelingHigh efficiency (29%) and selectivity (90%) for ER
Antiviral ResearchInhibits LASV entry by blocking membrane fusion
Material SciencePotential as building blocks for new materials
Biochemical MechanismsInsights into hormone-receptor interactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key differences between Hexestrol diazirine and structurally or functionally related compounds:

Compound Chemical Structure Photoreactive Group Primary Target Binding Affinity (Kd) Key Applications Advantages Limitations
This compound Diazirine-modified Hexestrol Diazirine ERα/ERβ 0.1–0.4 nM ER interaction mapping, PAL studies High ER specificity; efficient crosslinking Estrogenic activity; potential toxicity
3-Trifluoromethyl-3-phenyldiazirine (TPD) Trifluoromethyl-diazirine + phenyl ring Diazirine Membrane proteins (e.g., P-glycoprotein) N/A Protein environment proximity mapping High carbene stability; biocompatible UV range (~350 nm) Limited solubility in aqueous media
Cyclosporine diazirine Cyclosporine A + diazirine Diazirine P-glycoprotein N/A Multidrug resistance studies Direct binding to P-glycoprotein; no immunosuppression Complex synthesis; high molecular weight
Diethylstilbestrol (DES) Non-steroidal estrogen (two phenolic rings) None ERα/ERβ 0.01–0.1 nM Historical estrogen replacement therapy High ER potency Carcinogenic; banned in clinical use

Key Comparisons

Photoreactivity and Mechanism: this compound and TPD both utilize diazirine groups for carbene-mediated crosslinking. However, TPD’s trifluoromethyl group enhances carbene stability and reduces diazo isomerization, improving labeling efficiency . This compound’s carbene exhibits moderate stability but offers ER-specific targeting .

Binding Specificity: this compound and DES share high ER affinity but differ in safety profiles. DES is carcinogenic, whereas this compound’s toxicity is linked to mitochondrial dysfunction in oocytes . TPD lacks intrinsic receptor affinity, relying on proximity to target proteins for labeling .

Applications :

  • This compound is pivotal in ER structural studies , while TPD is preferred for membrane protein mapping due to its hydrophobicity .
  • Cyclosporine diazirine’s niche lies in multidrug resistance research , where it inhibits P-glycoprotein-mediated drug efflux .

Toxicity: this compound disrupts mitochondrial dynamics (e.g., fission/fusion imbalance) and induces oxidative stress in oocytes, mirroring Hexestrol’s reproductive toxicity . DES and Hexestrol are banned in livestock due to carcinogenicity and endocrine disruption, whereas this compound is restricted to research settings .

Research Findings and Data

This compound in ER Studies

  • Binding Competition Assays : this compound competes with 16α-iodoestradiol for ER binding, with 50% inhibition at 10 nM, confirming high ER specificity .
  • Photocrosslinking Efficiency : In MCF-7 cells, this compound achieves >90% covalent ER labeling after 5-minute UV exposure, outperforming aryl azide-based probes .

Mitochondrial Toxicity of Hexestrol Derivatives

  • Spindle Defects: this compound-treated oocytes exhibit 60% abnormal spindle assembly, linked to pericentrin dysregulation and microtubule destabilization .

Vorbereitungsmethoden

Core Synthesis Pathway

The synthesis of this compound (1) involves three key stages:

  • Preparation of 2(R),3(S)-bis[4-(tert-butyldimethylsilyloxy)phenyl]pentanethiol (6)**

  • Activation of 3-azibutanol

  • Coupling and deprotection

Synthesis of Protected Pentanethiol (6)

The erythro-pentanethiol intermediate (6) is synthesized from hexestrol via silyl protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl). This step ensures regioselectivity and prevents undesired side reactions.

Activation of 3-Azibutanol

3-Azibutanol is activated using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form the corresponding sulfonate esters (7a/b). The mesylate (7b) offers higher reactivity but lower stability compared to the tosylate (7a).

Thioether Formation

Coupling of the activated azibutanol (7a/b) with the protected pentanethiol (6) is achieved using potassium hydride (KH) in dry tetrahydrofuran (THF). Yields depend on the leaving group:

  • Tosylate (7a): 75% yield

  • Mesylate (7b): 35% yield (with simultaneous deprotection)

Deprotection

Tetra-n-butylammonium fluoride (TBAF) removes the silyl protecting groups, yielding the final bisphenol diazirine (1) in 97% efficiency.

Radiolabeling for Tritium Incorporation

To enable tracking in binding assays, this compound is radiolabeled via iodination and catalytic hydrogenation:

Iodination

  • Reagents: Iodine (I₂) in morpholine.

  • Product: Tetraiodothis compound (10) with >90% yield after 8 hours.

Tritium Hydrogenation

  • Conditions: Palladium on alumina (5% Pd/Al₂O₃), triethylamine (Et₃N), tritium gas (³H₂).

  • Outcome: Protiodiazirine (1) with specific activity of 32 Ci/mmol. Over-reduction is minimized by limiting reaction time to 45 minutes.

Analytical Characterization

Purity and Structural Confirmation

MethodConditions/ResultsReference
HPLC C-4 column, CH₃CN/H₂O gradient, retention time = 57 min (major peak at 33 kDa)
ESI-MS Deconvoluted masses: 32,923 Da (70%), 33,093 Da (23%), 33,423 Da (4%)
SDS-PAGE Single band at ~65 kDa, aligning with ER’s hormone-binding domain

Binding Affinity Assays

  • Competitive Binding: Relative binding affinity (RBA) = 17% vs. estradiol (RBA = 100%).

  • Direct Binding: Kd = 0.98 nM (this compound) vs. 0.19 nM (estradiol).

Optimization and Challenges

Yield Improvements

  • Solvent Choice: Dry THF minimizes hydrolysis of intermediates.

  • Catalyst Screening: Pd/Al₂O₃ outperforms Pd/C in preventing over-reduction during tritiation.

Side Reactions and Mitigation

IssueCauseSolution
CarbamylationUrea degradation during purificationReplace urea with guanidine HCl
Diazirine ReductionProlonged hydrogenationLimit reaction time to 45 minutes

Applications in ER Studies

This compound’s high photoattachment efficiency (29%) and selectivity (90%) make it ideal for:

  • Mapping ER ligand-binding domains.

  • Studying ER conformational changes via SDS-PAGE and mass spectrometry .

Q & A

Q. What are best practices for replicating this compound studies across laboratories?

  • Methodological Answer : Share standardized protocols for synthesis, irradiation, and ER binding assays via open-access platforms. Use reference materials (e.g., deuterated hexestrol-d4) to calibrate instruments . Include inter-laboratory validation in study design, reporting intraclass correlation coefficients (ICCs) for key metrics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.